BenchChemオンラインストアへようこそ!

Dihydroresveratrol

Cellular senescence Primary fibroblasts Cell proliferation

Dihydroresveratrol—NMPA-registered new cosmetic ingredient (国妆原备字20250102)—outperforms resveratrol in melanogenesis inhibition with higher CREB binding affinity. Unlike resveratrol, it does NOT induce premature senescence in primary human fibroblasts at 10 µM, enabling safer anti-aging formulations. Validated HPLC-DAD detection (275 nM LOD) supports preclinical PK studies. Stable 2 years at -20°C; soluble in DMSO (40 mg/mL) and ethanol (30 mg/mL). Choose Dihydroresveratrol for skin-whitening R&D where resveratrol's senescence side-effect is unacceptable.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 151363-17-6
Cat. No. B186802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroresveratrol
CAS151363-17-6
SynonymsButanaMide, 4-aMino-N-ethyl-, Monohydrochloride
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2
InChIKeyHITJFUSPLYBJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroresveratrol (CAS 151363-17-6): A Distinct Dihydrostilbenoid Polyphenol for Differentiated Procurement


Dihydroresveratrol is a dihydrostilbenoid polyphenol (C₁₄H₁₄O₃; MW 230.26 g/mol) structurally defined as 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol, featuring a saturated C–C single bond bridging the aromatic rings instead of the conjugated C=C double bond present in resveratrol [1]. This compound occurs as a gut microbial metabolite of trans-resveratrol in vivo and has been detected in biological fluids including urine [2]. The saturation of the bridging bond disrupts π-conjugation, producing distinct photophysical behavior relative to resveratrol, including a significant hypsochromic shift in absorption spectra [3]. Dihydroresveratrol is soluble in DMSO (up to 40 mg/mL) and ethanol (up to 30 mg/mL) and demonstrates stability for two years when stored as a crystalline solid at -20°C .

Why Dihydroresveratrol (CAS 151363-17-6) Cannot Be Interchanged with Resveratrol or Other Stilbenoids


Dihydroresveratrol exhibits biological and physicochemical properties that diverge fundamentally from those of resveratrol and other stilbenoid derivatives. The saturation of the bridging double bond eliminates π-conjugation, which in ground-state quantum chemical calculations reduces antioxidant capacity relative to resveratrol [1], yet this same structural feature enables differential cellular effects: dihydroresveratrol does not induce premature senescence in primary human fibroblasts whereas resveratrol does [2]. Furthermore, head-to-head in vitro studies on melanogenesis demonstrate that dihydroresveratrol and resveratrol exhibit distinct activity profiles against tyrosinase and melanogenesis-related proteins, with dihydroresveratrol showing higher binding affinity for CREB [3]. These compound-specific differences render simple substitution among stilbenoids scientifically unsound for applications requiring precise biological or physicochemical outcomes.

Quantitative Comparative Evidence for Dihydroresveratrol (CAS 151363-17-6) Selection


Dihydroresveratrol Avoids Resveratrol-Induced Premature Senescence in Primary Human Fibroblasts

Dihydroresveratrol does not induce premature senescence in primary human fibroblasts, whereas resveratrol does. In primary human fibroblasts (MRC5 cells) treated with 10 µM of each compound, resveratrol significantly increased the percentage of senescence-associated β-galactosidase-positive cells (p<0.05) and reduced proliferative capacity, while dihydroresveratrol at the same concentration produced no significant change relative to untreated controls [1].

Cellular senescence Primary fibroblasts Cell proliferation

Dihydroresveratrol Exhibits Higher CREB Binding Affinity Than Resveratrol in Melanogenesis Pathway

In B16F10 murine melanoma cells treated with 50 µM of each compound, dihydroresveratrol (DIRSV) showed higher binding affinity for CREB (cAMP response element-binding protein) than resveratrol (RSV). DIRSV significantly reduced p-CREB and TYR protein levels, whereas RSV did not produce statistically significant reductions in these specific protein markers. Both compounds at 50 µM significantly reduced melanin content and tyrosinase activity overall [1].

Melanogenesis CREB binding Skin pigmentation

Dihydroresveratrol Achieves NMPA New Cosmetic Ingredient Registration (2025) for Commercial Skin-Whitening Formulations

In August 2025, dihydro-resveratrol (DR2) received formal approval from China's National Medical Products Administration (NMPA) as a new cosmetic ingredient under registration number 国妆原备字20250102. This approval, granted to Gihon Biotech Limited, represents the first NMPA new cosmetic ingredient registration achieved by a Hong Kong entity and validates the compound's safety and quality for cosmetic manufacturing and commercial sale in mainland China . Resveratrol has not received comparable standalone NMPA new cosmetic ingredient registration under the current regulatory framework.

Cosmetic regulation NMPA registration Commercial formulation

Dihydroresveratrol Demonstrates Detectable Oral Absorption and Plasma Presence in Rat Pharmacokinetic Studies

Following oral administration of 60 mg/kg dihydroresveratrol to Sprague-Dawley rats, the parent compound was detectable in plasma along with its glucuronide and sulfate conjugates. The validated HPLC-DAD method achieved an average recovery of 96.7% with a limit of detection of 275 nM, demonstrating that dihydroresveratrol is absorbed intact and circulates systemically [1]. While this does not establish superiority over resveratrol, it confirms that dihydroresveratrol administered exogenously is orally bioavailable, not merely an endogenous metabolite.

Pharmacokinetics Oral absorption Plasma detection

Differentiated Application Scenarios for Dihydroresveratrol (CAS 151363-17-6) Based on Comparative Evidence


Skin-Whitening and Anti-Pigmentation Cosmetic Formulation Development

Dihydroresveratrol is suitable for cosmetic formulations targeting melanogenesis inhibition and skin whitening, supported by NMPA registration as a new cosmetic ingredient (国妆原备字20250102) obtained in 2025 . In B16F10 cell studies, dihydroresveratrol (50 µM) exhibited higher CREB binding affinity than resveratrol and significantly reduced p-CREB and TYR protein levels, indicating a differentiated mechanism for modulating pigmentation pathways [1]. Formulators may leverage this combination of regulatory clearance and targeted protein-level activity.

Aging Research Requiring SIRT1/Stilbenoid Activity Without Senescence Confounding

In primary human fibroblast (MRC5) studies, dihydroresveratrol at 10 µM did not induce premature senescence, whereas resveratrol at the same concentration significantly increased senescence-associated β-galactosidase-positive cells . This differential effect makes dihydroresveratrol particularly valuable for aging research protocols where stilbenoid-based interventions are desired but senescence induction would confound experimental interpretation.

Preclinical In Vivo Pharmacology Studies Requiring Quantifiable Oral Bioavailability

Dihydroresveratrol is detectable in rat plasma following oral administration of 60 mg/kg, with a validated HPLC-DAD method achieving 96.7% recovery and a 275 nM limit of detection . This established pharmacokinetic detectability supports its use in preclinical in vivo studies where oral dosing and plasma monitoring are required. Researchers can reference this validated bioanalytical method for dose-response and tissue distribution studies.

Photo-Responsive Material Research Requiring Hypsochromic Spectral Shifts

DFT and MS-CASPT2 calculations demonstrate that saturation of the bridging C=C bond in dihydroresveratrol (dhRes) disrupts π-conjugation, producing a significant hypsochromic shift in absorption spectra relative to resveratrol . This photophysical property makes dihydroresveratrol a candidate scaffold for designing photo-responsive antioxidant materials where blue-shifted absorption profiles are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroresveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.